3,3,5-Trimethylpyrazolidine dihydrochloride
Description
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
3,3,5-trimethylpyrazolidine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-4-6(2,3)8-7-5;;/h5,7-8H,4H2,1-3H3;2*1H |
InChI Key |
VCOJEFPSVAKHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NN1)(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazolidine derivatives typically involves the cyclization of hydrazine derivatives with suitable 1,3-dicarbonyl compounds or their equivalents. For 3,3,5-trimethylpyrazolidine, the key step is the formation of the pyrazolidine ring bearing methyl substituents, followed by conversion to the dihydrochloride salt.
Stepwise Preparation Approach
Based on analogous pyrazolidine and pyrazoline syntheses (e.g., pyrazoline-5-one derivatives), the following generalized method can be adapted:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Reaction of hydrazine or substituted hydrazine with 2,2-dimethyl-1,3-dicarbonyl compound (e.g., acetylacetone) under reflux in an inert solvent (e.g., ethanol or isopropanol) | Formation of 3,3,5-trimethylpyrazolidine ring |
| 2 | Salt Formation | Treatment of the pyrazolidine base with excess hydrochloric acid in a suitable solvent (e.g., methanol or ethanol) at controlled temperature (0–20 °C) | Formation of 3,3,5-trimethylpyrazolidine dihydrochloride salt |
Detailed Reaction Conditions and Notes
Cyclization Reaction: The condensation of hydrazine with acetylacetone (2,4-pentanedione) is a classical route to pyrazolidine derivatives. The reaction is typically carried out under reflux for 3–5 hours to ensure complete ring closure.
Solvent Choice: Ethanol or isopropanol are preferred due to their ability to dissolve both reactants and facilitate reflux conditions. Water can be used as a co-solvent to improve environmental friendliness.
Purification: After reaction completion, the crude pyrazolidine is isolated by filtration or extraction. Recrystallization from isopropanol-water mixtures enhances purity.
Salt Formation: The free base is converted to the dihydrochloride salt by slow addition of concentrated hydrochloric acid under cooling to avoid decomposition. The salt precipitates as a white solid, which is filtered and dried.
Example from Related Literature
A patent describing the preparation of pyrazoline derivatives (e.g., 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one) illustrates a similar reflux condensation of hydrazine derivatives with β-diketones, followed by purification steps involving crystallization from isopropanol-water mixtures to improve yield and purity.
Comparative Analysis of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Product Quality and Yield |
|---|---|---|
| Reaction Time | 3–5 hours (optimal ~4 hours) | Sufficient time ensures complete cyclization |
| Reaction Temperature | Reflux temperature of solvent (~78°C for ethanol) | Promotes ring closure and reaction kinetics |
| Solvent System | Ethanol, isopropanol, or ethanol-water mixtures | Influences solubility and purity of product |
| Acid Concentration for Salt Formation | Concentrated HCl, 1–2 equivalents | Ensures complete salt formation without degradation |
| Temperature during Salt Formation | 0–20 °C | Controls crystallization and avoids side reactions |
Research Findings and Optimization Notes
The use of isopropanol-water mixtures for recrystallization significantly improves the purity of the pyrazolidine dihydrochloride salt, as demonstrated in analogous pyrazoline syntheses.
Avoidance of excessive heating during acidification prevents decomposition of the pyrazolidine ring.
The dihydrochloride salt form enhances the compound’s stability and handling characteristics, which is critical for downstream applications.
Alternative hydrazine derivatives and substituted diketones may be employed to modify the substitution pattern, but for 3,3,5-trimethyl substitution, acetylacetone is the most straightforward precursor.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Product/Intermediate | Yield/Remarks |
|---|---|---|---|
| Condensation | Hydrazine + Acetylacetone, reflux in ethanol | 3,3,5-Trimethylpyrazolidine (free base) | High yield, typically >80% |
| Salt Formation | Addition of concentrated HCl at 0–20 °C | 3,3,5-Trimethylpyrazolidine dihydrochloride | White crystalline solid, high purity |
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylpyrazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: It can be reduced to form pyrazolidines with different substitution patterns.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazolidinones.
Reduction: Formation of various substituted pyrazolidines.
Substitution: Formation of alkylated or acylated derivatives of 3,3,5-Trimethylpyrazolidine dihydrochloride.
Scientific Research Applications
3,3,5-Trimethylpyrazolidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylpyrazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
3,3,5-Trimethylcyclohexanone
- Structure: A cyclohexanone derivative with methyl groups at positions 3,3,3.
- Applications: Used as a solvent for resins, lacquers, and coatings due to its non-polar structure .
- This limits its utility in pharmaceutical contexts compared to 3,3,5-trimethylpyrazolidine dihydrochloride.
Homosalate (3,3,5-Trimethylcyclohexyl Salicylate)
- Structure : Combines a 3,3,5-trimethylcyclohexyl group with a salicylate ester.
- Applications : Functions as a UV absorber in cosmetics .
- Key Difference: The ester functional group and lack of nitrogen atoms differentiate it from the pyrazolidine-based dihydrochloride. Its non-ionic nature and lipophilicity make it unsuitable for applications requiring water solubility.
Comparison with Other Dihydrochloride Salts
Putrescine Dihydrochloride and Cadaverine Dihydrochloride
- Structure : Aliphatic diamines with two hydrochloride counterions.
- Applications : Used as standards in biogenic amine analysis (e.g., food safety testing) .
- Key Differences :
- Solubility : Both exhibit high water solubility due to their ionic nature, similar to 3,3,5-trimethylpyrazolidine dihydrochloride.
- Stability : Dihydrochloride salts of aliphatic amines are generally stable under refrigeration, whereas pyrazolidine derivatives may require specific pH conditions for stability.
Triethylenetetramine Dihydrochloride (Trientine Dihydrochloride)
- Structure : A polyamine with four nitrogen atoms and two hydrochloride groups.
- Applications : Copper-chelating agent for treating Wilson’s disease .
- Key Differences :
- Bioactivity : The chelating capability of trientine is tied to its multiple nitrogen atoms, a feature absent in 3,3,5-trimethylpyrazolidine dihydrochloride.
- Regulatory Status : Trientine dihydrochloride has established pharmacopeial standards, whereas 3,3,5-trimethylpyrazolidine dihydrochloride lacks documented pharmaceutical approvals.
Comparison with Hydrochloride Salts
Pyridoxal Hydrochloride
- Structure : Hydrochloride salt of pyridoxal (a vitamin B6 analog).
- Applications : Used in vitamin supplements and cell culture media .
General Hydrochloride vs. Dihydrochloride Salts
- Chemical Composition :
- Implications :
- Dihydrochlorides generally exhibit higher solubility in polar solvents.
- Stability may vary; dihydrochlorides can be more hygroscopic, requiring stringent storage conditions.
Biological Activity
3,3,5-Trimethylpyrazolidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
3,3,5-Trimethylpyrazolidine dihydrochloride is a derivative of pyrazolidine, characterized by a pyrazole ring with three methyl groups at the 3 and 5 positions. The synthesis typically involves the reaction of hydrazines with carbonyl compounds under acidic conditions. Various synthetic routes have been documented, emphasizing the importance of regioselectivity and yield optimization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolidine derivatives, including 3,3,5-trimethylpyrazolidine dihydrochloride. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways.
- Case Study : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against human colon cancer cell lines (HCT-116 and HT-29), with an IC50 value as low as 8.18 µM. The mechanism involved up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins such as Bcl-2, leading to caspase activation and cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| RB7 | HT-29 | 8.18 | Apoptosis via Bax/Bcl-2 modulation |
Anti-inflammatory Effects
Pyrazolidine derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
- Research Findings : In vitro studies have shown that certain pyrazolidine derivatives can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of 3,3,5-trimethylpyrazolidine dihydrochloride have been explored as well. Pyrazole derivatives have shown activity against various bacterial strains.
- Case Study : A study indicated that certain pyrazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| S. aureus | 78.12 |
The biological activity of 3,3,5-trimethylpyrazolidine dihydrochloride can be attributed to several mechanisms:
- Apoptosis Induction : Activation of mitochondrial apoptotic pathways through modulation of Bcl-2 family proteins.
- Cytokine Inhibition : Reduction in pro-inflammatory cytokines leading to decreased inflammation.
- Antibacterial Activity : Disruption of bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
